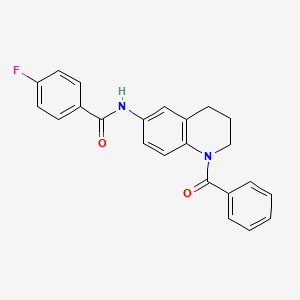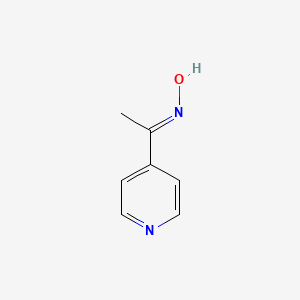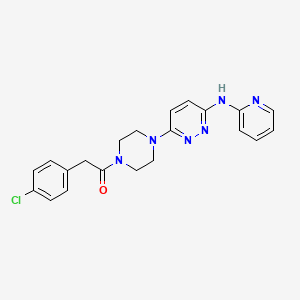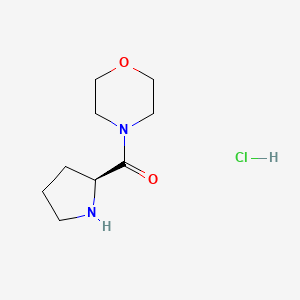![molecular formula C15H24N2O5S B2704290 N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide CAS No. 899758-46-4](/img/structure/B2704290.png)
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide is a chemical compound with the molecular formula C15H24N2O5S and a molecular weight of 344.43 g/mol. This compound is known for its unique structure, which includes a benzamide group and a sulfamoyl group, making it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide, as part of the broader category of benzamide derivatives, has been investigated for its pharmacological properties and clinical applications. For instance, Metoclopramide , a related benzamide derivative, is utilized for treating gastro-intestinal disorders, illustrating the potential of benzamide analogs in medical treatments (Pinder et al., 2012). Metoclopramide's efficacy spans from aiding in diagnostic radiology to treating nausea and vomiting in various medical contexts, highlighting the versatile therapeutic potential of benzamide derivatives.
Antimicrobial and Antitumor Applications
Further research into benzamide derivatives has revealed their potential in antimicrobial and antitumor applications. The study by Hiremathad et al. (2015) discusses benzofuran derivatives, showcasing the scaffold's promise in antimicrobial agents' design. Although this compound specifically isn't highlighted, the exploration of similar structural motifs suggests potential avenues for antimicrobial and antitumor therapies (Hiremathad et al., 2015).
Environmental Implications and Applications
In the environmental sphere, Cowan-Ellsberry et al. (2014) provide a comprehensive review of surfactants, including those related to the sulfonamide class, assessing their safety and environmental impact. This work underscores the importance of understanding the ecological effects of widespread chemical use, relevant to evaluating this compound's environmental footprint (Cowan-Ellsberry et al., 2014).
Vorbereitungsmethoden
The synthesis of N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the Sulfamoyl Intermediate: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl intermediate.
Coupling with Benzamide: The sulfamoyl intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzamide group can
Eigenschaften
IUPAC Name |
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-21-11-9-17(10-12-22-2)23(19,20)13-8-16-15(18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPFSZHRHBUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)
![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2704212.png)

![N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2704216.png)
![N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704220.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)


![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)

![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)
